molecular formula C8H12ClNO2 B1378283 3-Amino-1-(furan-2-yl)butan-1-one hydrochloride CAS No. 1384582-24-4

3-Amino-1-(furan-2-yl)butan-1-one hydrochloride

Cat. No.: B1378283
CAS No.: 1384582-24-4
M. Wt: 189.64 g/mol
InChI Key: ABAHDTQKSYSZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(furan-2-yl)butan-1-one hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2 It is a hydrochloride salt form of 3-amino-1-(furan-2-yl)butan-1-one, which is characterized by the presence of an amino group, a furan ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(furan-2-yl)butan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan-2-carbaldehyde and a suitable amine.

    Condensation Reaction: The furan-2-carbaldehyde undergoes a condensation reaction with the amine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and water.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(furan-2-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: 3-Amino-1-(furan-2-yl)butan-1-one hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and materials science.

Comparison with Similar Compounds

    3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride: Similar structure with a thiophene ring instead of a furan ring.

    3-Amino-1-(pyridin-2-yl)butan-1-one hydrochloride: Contains a pyridine ring instead of a furan ring.

    3-Amino-1-(benzofuran-2-yl)butan-1-one hydrochloride: Features a benzofuran ring instead of a furan ring.

Comparison:

    Structural Differences: The primary difference lies in the heterocyclic ring (furan, thiophene, pyridine, benzofuran) attached to the butanone moiety.

    Chemical Properties: These structural variations can lead to differences in chemical reactivity, solubility, and stability.

    Biological Activity: The presence of different heterocyclic rings can influence the compound’s interaction with biological targets, affecting its pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

3-amino-1-(furan-2-yl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-6(9)5-7(10)8-3-2-4-11-8;/h2-4,6H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAHDTQKSYSZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(furan-2-yl)butan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(furan-2-yl)butan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(furan-2-yl)butan-1-one hydrochloride
Reactant of Route 4
3-Amino-1-(furan-2-yl)butan-1-one hydrochloride
Reactant of Route 5
3-Amino-1-(furan-2-yl)butan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(furan-2-yl)butan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.